molecular formula C60H110N2O8 B8260830 (2,5-dioxopyrrolidin-1-yl) hexacosanoate

(2,5-dioxopyrrolidin-1-yl) hexacosanoate

Cat. No.: B8260830
M. Wt: 987.5 g/mol
InChI Key: NYMCSYNKHVCFQM-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) hexacosanoate (CAS: 58047-86-2) is a long-chain fatty acid ester featuring a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) group. This compound is structurally characterized by a hexacosanoate (C26) chain esterified to the NHS moiety. The NHS group is widely used as an activating agent for carboxylic acids in amide bond formation, making this compound valuable in bioconjugation and drug delivery applications .

Key physicochemical properties include:

  • Molecular formula: C₃₁H₅₅NO₄
  • Molecular weight: 513.78 g/mol
  • Hydrophobicity: High due to the C26 alkyl chain, contrasting with shorter-chain analogs (e.g., C6–C12 esters) that exhibit lower hydrophobicity .
  • Solubility: Limited in aqueous buffers but soluble in organic solvents like ethanol or DMSO. For example, methyl hexacosanoate (a related compound) has a solubility of 0.5 mg/mL in ethanol .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexacosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C30H55NO4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2*2-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMCSYNKHVCFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O.CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H110N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Hexacosanoic acid is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere. NHS and DCC are added stoichiometrically (1:1:1 molar ratio), initiating the formation of an reactive O-acylisourea intermediate. This intermediate reacts with NHS to yield the succinimidyl ester, with dicyclohexylurea (DCU) as a byproduct.

Key Parameters :

  • Solvent : DMF is preferred for long-chain fatty acids due to better solubility.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

  • Purification : DCU is removed via filtration, and the product is isolated by precipitation or column chromatography.

Yield Optimization and Challenges

The steric bulk of hexacosanoic acid (C26) poses solubility challenges, often necessitating elevated temperatures (40–60°C) and extended reaction times (12–24 hours). In a representative study, similar NHS esters of C18–C22 fatty acids achieved yields of 70–85%. For hexacosanoic acid, yields may drop to 50–60% without optimized conditions.

Halophosphoric Acid Ester Method (One-Pot Synthesis)

A patented method bypasses carbodiimides by using halophosphoric acid esters (e.g., diphenyl chlorophosphate) as activating agents. This one-pot approach simplifies the synthesis and enhances scalability.

Protocol Overview

  • Reagents : Hexacosanoic acid, NHS, and diphenyl chlorophosphate are combined in acetone or acetonitrile.

  • Base : Sodium bicarbonate or triethylamine neutralizes HCl generated during the reaction.

  • Conditions : The mixture is stirred at 50°C for 1–2 hours, followed by solvent evaporation and extraction with ethyl acetate.

Advantages :

  • Eliminates DCU byproduct, simplifying purification.

  • Achieves yields >90% for aromatic carboxylic acids.

  • Adaptable to automation due to minimal intermediate handling.

Adaptations for Long-Chain Fatty Acids

Hexacosanoic acid’s low solubility in acetone necessitates solvent modification. DMF or toluene, with 10–20% co-solvents (e.g., THF), improves reactivity. Trials with C18 analogs demonstrated 80% yield in DMF, suggesting comparable efficiency for C26 derivatives under optimized conditions.

Transesterification of Pre-Formed Succinimidyl Esters

Transesterification offers an alternative route, particularly when hexacosanol is more accessible than hexacosanoic acid. This method involves reacting a short-chain succinimidyl ester (e.g., ethyl 2,5-dioxopyrrolidin-1-yl hexanoate) with hexacosanol under basic conditions.

Experimental Procedure

  • Starting Material : Ethyl succinimidyl ester (1 equiv) and hexacosanol (5–10 equiv) are refluxed in toluene with catalytic sodium methoxide.

  • Mechanism : Base-catalyzed nucleophilic acyl substitution displaces the ethoxy group with hexacosanol.

  • Isolation : The product is purified via silica gel chromatography to remove unreacted alcohol.

Yield Considerations :

  • Transesterification of C6–C12 esters achieves 75–97% yields.

  • For C26, steric hindrance may reduce yields to 40–50%, necessitating excess alcohol and prolonged reaction times (48–72 hours).

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Key Challenges
Carbodiimide-Mediated50–60%HighModerateDCU removal, solubility issues
Halophosphoric Acid70–90%HighHighSolvent optimization for C26
Transesterification40–50%ModerateLowLow efficiency with long chains

Optimal Method : The halophosphoric acid ester method is preferred for industrial applications due to higher yields and fewer byproducts. Laboratory-scale synthesis may favor carbodiimide-mediated activation for its simplicity.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : Used in small-scale synthesis (e.g., 97% purity for analogous compounds).

  • Flash Chromatography : Effective for separating C26 esters using hexane/ethyl acetate gradients.

Spectroscopic Validation

  • 1H NMR : Characteristic signals include the pyrrolidine-dione protons (δ 2.8–3.0 ppm) and methylene groups of the hexacosanoyl chain (δ 1.2–1.4 ppm).

  • LC-MS : [M+H]+ peak at m/z 538.5 confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) hexacosanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction yield and selectivity.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may yield various substituted compounds.

Scientific Research Applications

N-(Hexacosanoyloxy)succinimide, also known as (2,5-dioxopyrrolidin-1-yl) hexacosanoate, is a chemical compound with the CAS No. 22102-68-7. It is a derivative of succinimide and belongs to the class of organic compounds known as pyrrolidine-2-ones.

Overview

N-(Hexacosanoyloxy)succinimide is notable for its long aliphatic chain, which provides unique properties such as increased hydrophobicity and the ability to interact with lipid membranes.

IUPAC Name: this compound
Molecular Weight: 493.8 g/mol
InChI Key: ZTTCVLLRTUELJR-UHFFFAOYSA-N

Scientific Research Applications

N-(Hexacosanoyloxy)succinimide has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Biology: The compound is utilized in biochemical assays and as a labeling reagent for proteins and peptides.
  • Industry: It is used in the production of specialty chemicals and materials.

Mode of Action

The compound interacts with its targets through a process known as aminolysis. Environmental factors such as the presence of water and the type of ionic liquid used can influence its action. The action of N-(Hexacosanoyloxy)succinimide results in the transformation of a series of poly(succinates) into succinimide derivatives and corresponding diols under mild and metal-free conditions. Succinimides and their derivatives are known to be involved in various biochemical processes, including the transformation of waste polymers into value-added chemicals.

Related compounds

Other related compounds include:

  • 2,5-Dioxopyrrolidin-1-yl palmitate, with a molecular weight of 353.5 g/mol .
  • 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, with a molecular weight of 282.29 g/mol .
  • 2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate .

HDAS-PEG

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) hexacosanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Selected NHS Esters
Compound Name Alkyl Chain Length Molecular Weight (g/mol) Key Applications
(2,5-Dioxopyrrolidin-1-yl) hexacosanoate C26 513.78 Lipid-based drug delivery, surfactants
Bis(2,5-dioxopyrrolidin-1-yl) octanedioate C8 (di-ester) 396.36 Crosslinking agent for polymers
2,5-Dioxopyrrolidin-1-yl decanoate C10 297.36 Protein conjugation
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C4 (aromatic) 385.41 Fluorescent probes
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate C6 269.34 Transdermal enhancer (low efficacy)

Key Observations :

  • Chain Length and Hydrophobicity: The hexacosanoate derivative (C26) is significantly more hydrophobic than shorter-chain analogs (C6–C12), which impacts solubility and biological interactions. For instance, C6–C12 esters are recommended for transdermal penetration enhancement due to moderate hydrophobicity, while the C26 analog may instead stabilize lipid bilayers or act in sustained-release systems .
  • Functional Groups: Derivatives like the pyrene-containing butanoate (C4) introduce aromaticity, enabling fluorescence-based applications, whereas the hexacosanoate’s long chain enhances lipid compatibility .

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Solubility in Ethanol Aqueous Solubility (PBS) Stability
This compound ~1 mg/mL (estimated) <0.1 mg/mL Stable at -20°C for years
Methyl hexacosanoate 0.5 mg/mL Insoluble Stable at -20°C
Bis(2,5-dioxopyrrolidin-1-yl) octanedioate >5 mg/mL Insoluble Sensitive to hydrolysis

Key Findings :

  • The hexacosanoate ester’s low aqueous solubility necessitates formulation with organic solvents or lipid carriers, unlike shorter esters (e.g., C8 di-esters), which are more versatile in polar environments .
  • Stability: Long-chain esters like hexacosanoate are less prone to hydrolysis than activated di-esters (e.g., octanedioate), which rapidly hydrolyze in aqueous media .

Comparison with Shorter-Chain Analogs :

  • Shorter chains (C6–C10) require milder conditions and yield higher purity due to fewer steric hindrances .
  • Copper-catalyzed coupling is critical for intermediates with heterocyclic substituents but is unnecessary for straight-chain esters like hexacosanoate .

Q & A

Q. Table 1. Key NMR Assignments for NHS-Ester Intermediates

Proton/CarbonChemical Shift (δ, ppm)AssignmentSource
H3A, H3B5.40–5.64 (t, J=8.1 Hz)Xylopyranosyl H3
C=O (NHS)170.1Ester carbonyl

Q. Table 2. Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
Ethanol0.5Preferred for stock solutions
PBS (pH 7.2)0.25 (1:1 EtOH:PBS)Avoid prolonged storage

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